

Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: BMS-986124
CAS No.: 1447968-71-9
Cat. No.: B606286

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For: Researchers, scientists, and drug development professionals.

Subject: Cell-based assays for the characterization of **BMS-986124** and the related TYK2 inhibitor, BMS-986165 (Deucravacitinib).

Note to the Reader: Initial searches for "**BMS-986124**" have identified it as a silent allosteric modulator of the μ -opioid receptor.[1] It is possible that the intended compound of interest was BMS-986165 (Deucravacitinib), a well-characterized, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) also developed by Bristol Myers Squibb. To provide a comprehensive resource, this document is divided into two sections, detailing the cell-based assays for both compounds.

Section 1: **BMS-986124** - A μ -Opioid Receptor Silent Allosteric Modulator

BMS-986124 is characterized as a silent allosteric modulator (SAM) of the μ -opioid receptor (MOR).[1] As a SAM, it binds to a site on the receptor that is distinct from the orthosteric site where endogenous ligands and conventional agonists/antagonists bind. **BMS-986124** does not

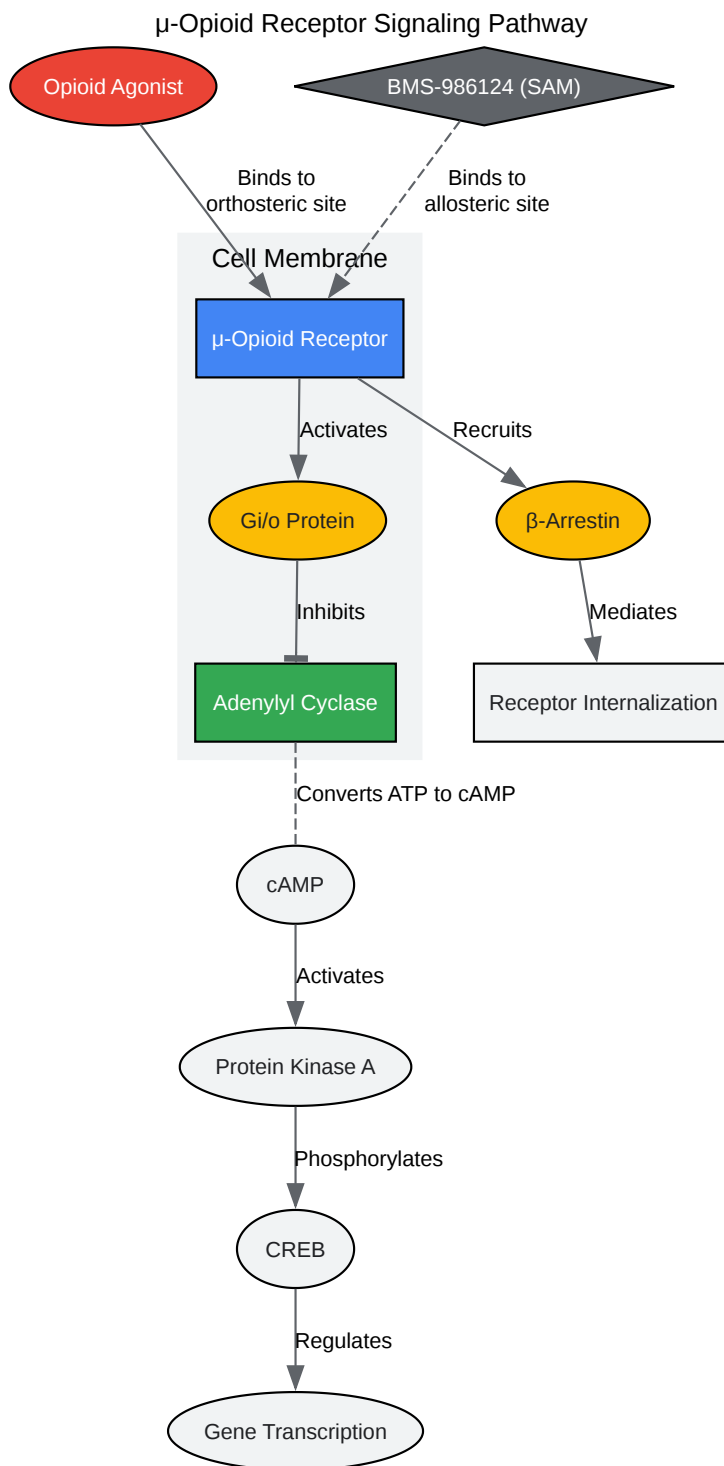
alter the receptor's basal activity but can inhibit the effects of positive allosteric modulators (PAMs).[2]

Quantitative Data for BMS-986124

Currently, specific public data on the IC50 or EC50 values for **BMS-986124** in various cell-based assays are limited. The discovery of **BMS-986124** was facilitated by high-throughput screening using the PathHunter enzyme complementation assay.[3]

Compound	Target	Assay Type	Cell Line	Potency	Reference
BMS-986124	μ -Opioid Receptor	Enzyme Complementation	HEK 293T	Data not publicly available	[3]

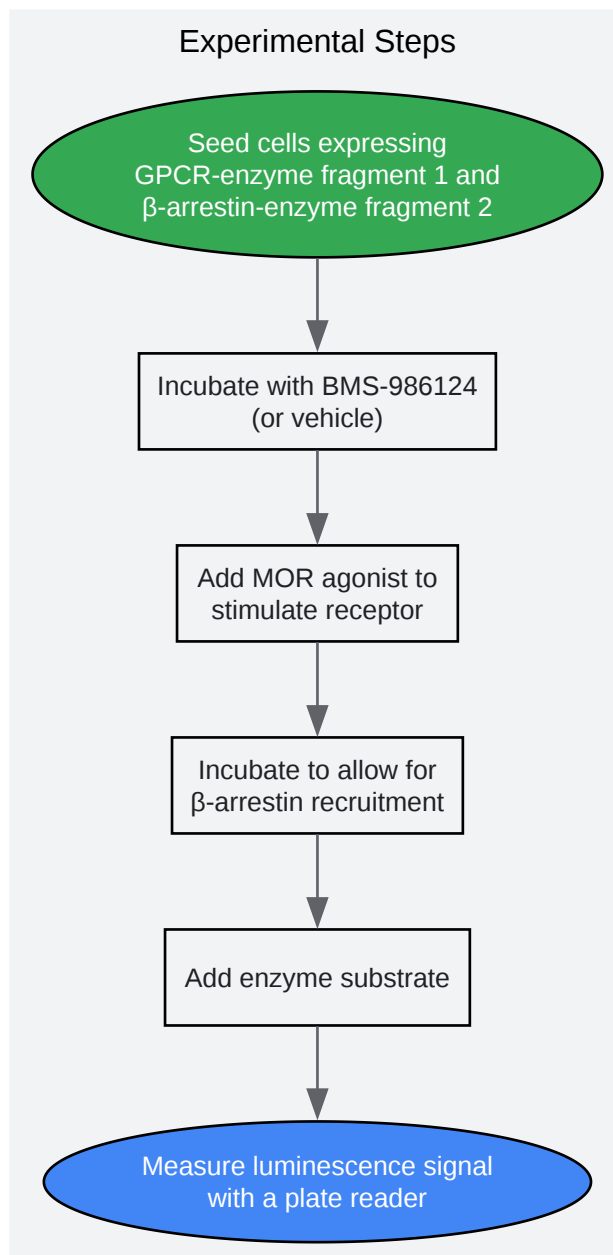
Signaling Pathway and Experimental Workflow Diagrams



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Caption: μ-Opioid Receptor Signaling Pathway

β -Arrestin Recruitment Assay Workflow



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Caption: β -Arrestin Recruitment Assay Workflow

Application Notes and Protocols

Application: To determine the affinity (K_i) of **BMS-986124** for the μ -opioid receptor and to assess its effect on the binding of orthosteric ligands.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. For an allosteric modulator, its effect on the binding of a radiolabeled orthosteric ligand is evaluated.

Protocol:

- Cell Culture and Membrane Preparation:
 - Culture HEK293 cells stably expressing the human μ -opioid receptor.
 - Harvest cells and homogenize in a cold lysis buffer.
 - Centrifuge to pellet the cell membranes.
 - Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.[4]
- Binding Assay:
 - In a 96-well plate, add the cell membrane preparation.
 - Add varying concentrations of **BMS-986124**.
 - Add a fixed concentration of a radiolabeled MOR agonist or antagonist (e.g., [3 H]DAMGO).
 - To determine non-specific binding, add a high concentration of a non-labeled orthosteric ligand (e.g., naloxone).
 - Incubate at room temperature for 60-90 minutes to reach equilibrium.[5]
- Detection and Analysis:
 - Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.[4]

- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the effect of **BMS-986124** on radioligand binding.

Application: To measure the ability of **BMS-986124** to modulate agonist-induced β -arrestin recruitment to the μ -opioid receptor.

Principle: This assay utilizes enzyme fragment complementation (EFC). The μ -opioid receptor is tagged with a small enzyme fragment, and β -arrestin is tagged with a larger, complementing fragment. Upon agonist-induced receptor activation and subsequent β -arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a luminescent or fluorescent signal.[6]

Protocol:

- Cell Culture:
 - Use a commercially available cell line co-expressing the tagged μ -opioid receptor and β -arrestin (e.g., PathHunter β -arrestin cells).
 - Seed the cells in a 96-well or 384-well plate and incubate overnight.
- Assay Procedure:
 - Prepare serial dilutions of **BMS-986124**.
 - Add the **BMS-986124** dilutions or vehicle control to the cells and incubate for a pre-determined time.
 - Add a fixed concentration (e.g., EC80) of a MOR agonist (e.g., DAMGO) to stimulate the receptor.
 - Incubate for 60-90 minutes at 37°C to allow for β -arrestin recruitment.
 - Add the detection reagent containing the enzyme substrate.

- Incubate at room temperature for 60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence signal using a plate reader.
 - Plot the signal against the concentration of **BMS-986124** to determine its modulatory effect on agonist-induced β -arrestin recruitment.

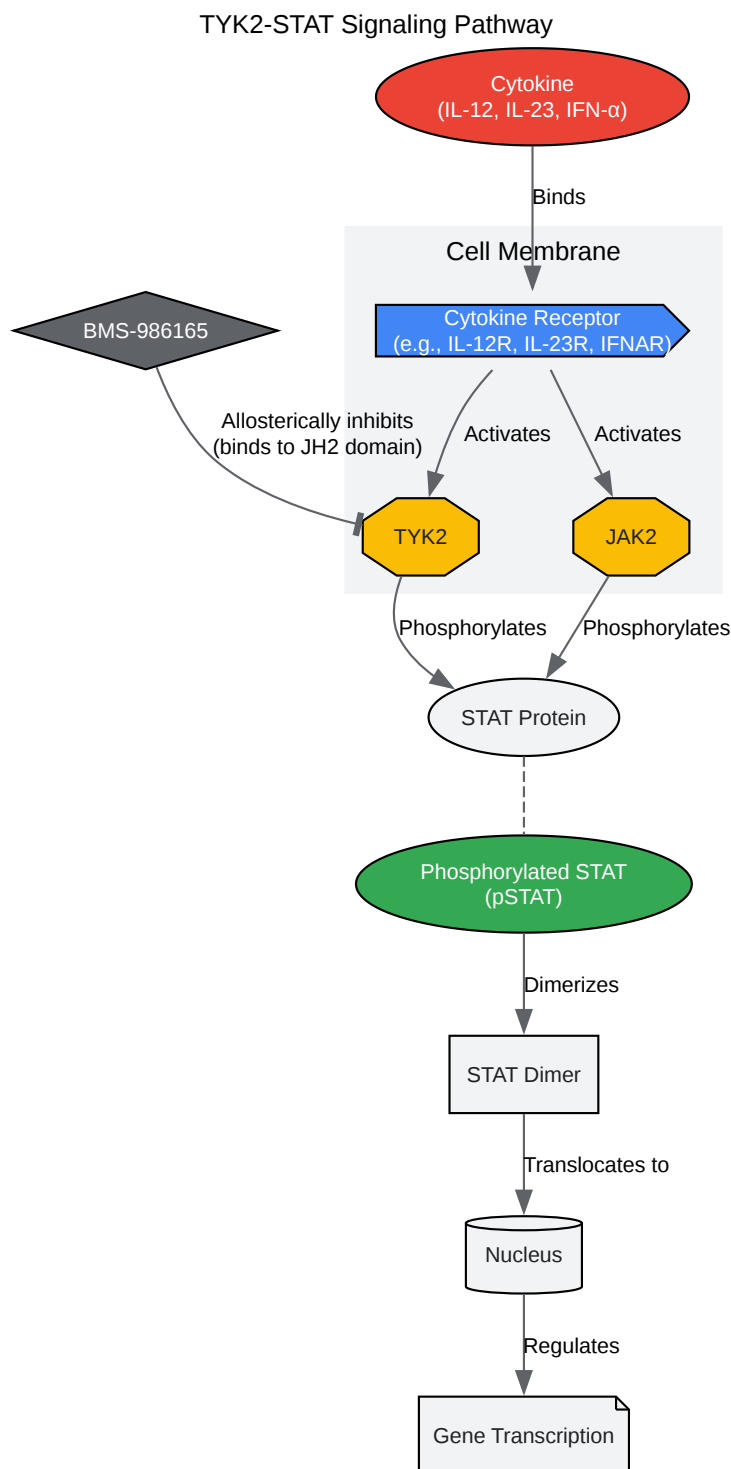
Section 2: BMS-986165 (Deucravacitinib) - A TYK2 Allosteric Inhibitor

BMS-986165 (Deucravacitinib) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[7][8] It binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inhibitory conformation and thereby blocking downstream signaling mediated by cytokines such as IL-12, IL-23, and Type I interferons.[7][8] Its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) is a key characteristic.[9]

Quantitative Data for BMS-986165 (Deucravacitinib)

Target/Pathway	Assay Type	Cell Line/System	Potency (IC50/Ki)	Reference
TYK2 (pseudokinase domain)	Biochemical (Binding)	Recombinant Protein	Ki = 0.02 nM	[7][9]
TYK2 (pseudokinase domain)	Biochemical (Binding)	Recombinant Protein	IC50 = 1.0 nM	[7][8]
IL-23 Signaling	Cellular (Reporter)	T-cells	IC50 = 2-14 nM	[7][10]
IL-12 Signaling	Cellular (Reporter)	T-cells	IC50 = 2-14 nM	[7][10]
Type I IFN Signaling	Cellular (Reporter)	T-cells	IC50 = 2-14 nM	[7][10]
IFN- α -induced pSTAT1	Cellular (Phosphorylation)	Human PBMCs	IC50 = 1-6 nM	[11]
IL-12-induced pSTAT4	Cellular (Phosphorylation)	NK-92 cells	IC50 = 5 nM	[11]
IL-12-induced IFN- γ production	Cellular (Cytokine Release)	Human PBMCs	IC50 = 11 nM	[11]
IL-2-induced pSTAT5 (JAK1/3)	Human Whole Blood	-	>100-fold less potent than TYK2	[12]
TPO-induced pSTAT3 (JAK2)	Human Whole Blood	-	>2000-fold less potent than TYK2	[12]

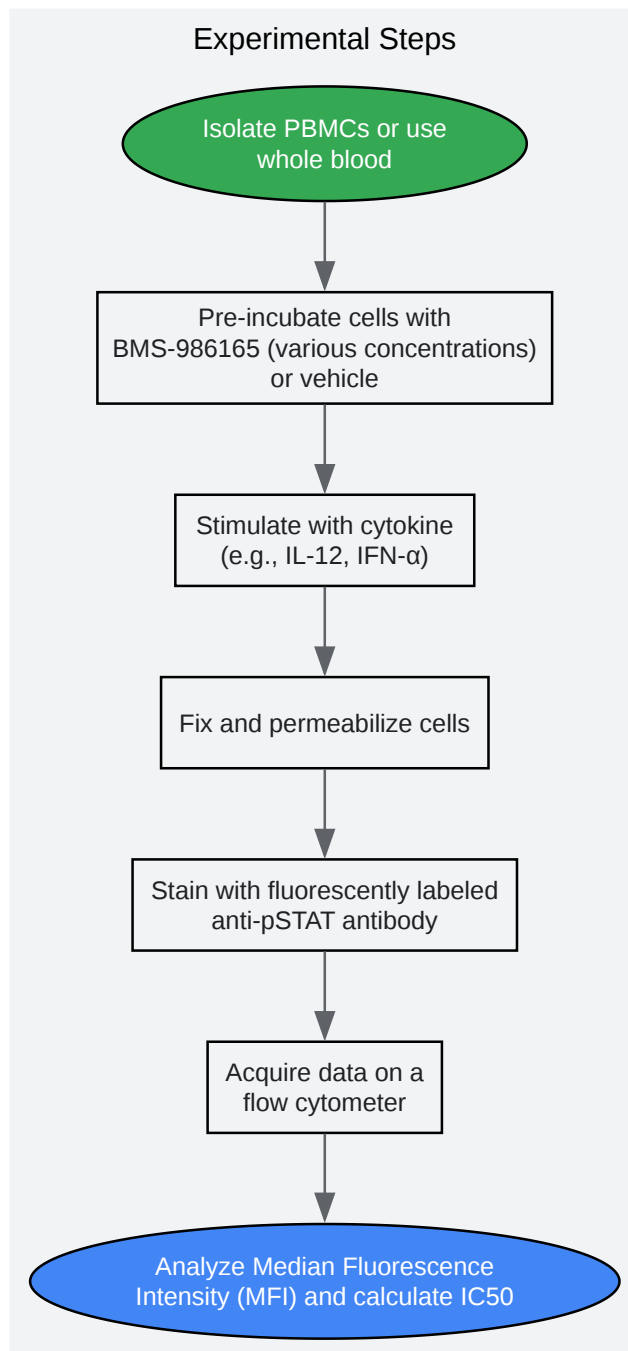
Signaling Pathway and Experimental Workflow Diagrams



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Caption: TYK2-STAT Signaling Pathway

STAT Phosphorylation Assay Workflow (Flow Cytometry)



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Caption: STAT Phosphorylation Assay Workflow

Application Notes and Protocols

Application: To measure the potency and selectivity of BMS-986165 by quantifying its inhibitory effect on cytokine-induced STAT phosphorylation in primary human cells.

Principle: This assay measures the phosphorylation of specific STAT proteins downstream of TYK2-dependent cytokine receptors. Following cell stimulation with a cytokine, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein. The amount of pSTAT is then quantified by flow cytometry.[13]

Protocol:

- Cell Preparation:
 - Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
 - Alternatively, use heparinized whole blood.
 - Resuspend cells in an appropriate culture medium.
- Inhibitor Treatment and Stimulation:
 - Aliquot cells into a 96-well plate.
 - Add serial dilutions of BMS-986165 or a vehicle control and pre-incubate for 1-2 hours at 37°C.[13]
 - Stimulate the cells with a specific cytokine for 15-30 minutes at 37°C.[13]
 - TYK2/JAK2 pathway: Use IL-12 to induce pSTAT4.[12]
 - JAK1/TYK2 pathway: Use IFN- α to induce pSTAT1.
 - JAK1/JAK3 pathway (for selectivity): Use IL-2 to induce pSTAT5.[14]

- JAK2/JAK2 pathway (for selectivity): Use thrombopoietin (TPO) to induce pSTAT3 in platelets.[14]
- Staining and Data Acquisition:
 - Immediately fix the cells with a fixation buffer.
 - Permeabilize the cells to allow antibody entry.
 - Stain with a fluorescently labeled antibody against the specific phosphorylated STAT protein (e.g., anti-pSTAT4-PE).
 - Wash the cells and acquire data on a flow cytometer.
- Data Analysis:
 - Gate on the cell population of interest (e.g., lymphocytes or NK cells).
 - Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal for each condition.
 - Normalize the data to the vehicle-treated, cytokine-stimulated control.
 - Plot the normalized MFI against the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Application: To assess the functional inhibition of the entire TYK2 signaling cascade by measuring the downstream transcriptional response.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing STAT-responsive elements. Cells are engineered to stably express this reporter construct along with the necessary cytokine receptors. When the pathway is activated by a cytokine, STAT proteins translocate to the nucleus and drive the expression of the reporter gene. The resulting signal (luminescence) is proportional to the pathway's activity.

Protocol:

- Cell Culture:

- Use a T-cell line (e.g., Kit225) stably transfected with a STAT-responsive luciferase reporter construct.[15]
- Seed cells in a 96-well plate and incubate.
- Assay Procedure:
 - Treat cells with serial dilutions of BMS-986165 or a vehicle control for 1-2 hours.
 - Stimulate the cells with the appropriate cytokine (e.g., IL-12 or IL-23) for 6-24 hours.[10]
 - Lyse the cells and add the luciferase substrate.
- Data Acquisition and Analysis:
 - Measure the luminescence signal using a plate reader.
 - Normalize the data and plot the signal against the inhibitor concentration to determine the IC50 value.

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